2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a thiophene and a methylpropyl group attached to the structure. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are straightforward and efficient, making it a viable option for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale production, provided that the necessary equipment and safety measures are in place.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild base-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to act on various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its wide range of pharmacological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar synthetic routes and applications.
Triazolo[3,4-b][1,3,4]thiadiazine: Shares similar structural features and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-(2-methylpropyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H14N4S/c1-9(2)8-12-15-13-14-6-5-10(17(13)16-12)11-4-3-7-18-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
UBILSVUXSVKNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=CS3 |
Origin of Product |
United States |
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